molecular formula C10H13BrN2O B3132168 4-((6-Bromopyridin-2-yl)methyl)morpholine CAS No. 364794-59-2

4-((6-Bromopyridin-2-yl)methyl)morpholine

Cat. No.: B3132168
CAS No.: 364794-59-2
M. Wt: 257.13 g/mol
InChI Key: IYLFMVWZQBQAOU-UHFFFAOYSA-N
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Description

4-((6-Bromopyridin-2-yl)methyl)morpholine is a chemical compound with the molecular formula C10H13BrN2O It is characterized by the presence of a bromopyridine group attached to a morpholine ring via a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Bromopyridin-2-yl)methyl)morpholine typically involves the reaction of 6-bromopyridine-2-carbaldehyde with morpholine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((6-Bromopyridin-2-yl)methyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-((6-Bromopyridin-2-yl)methyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((6-Bromopyridin-2-yl)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine group can participate in binding interactions, while the morpholine ring can modulate the compound’s overall chemical properties. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((6-Bromopyridin-2-yl)methyl)morpholine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in research applications where precise chemical properties are required.

Properties

IUPAC Name

4-[(6-bromopyridin-2-yl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-10-3-1-2-9(12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLFMVWZQBQAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared in a manner similar to that described in Example 18, Step C, using 6-bromo-pyridine-2-carbaldehyde (0.415 g, 2.23 mmol) and morpholine (0.195 g, 2.23 mmol). The crude product was purified (SiO2: 0-3% 2 M NH3 in MeOH/DCM) to give the title compound (0.352 g, 61%).
Quantity
0.415 g
Type
reactant
Reaction Step One
Quantity
0.195 g
Type
reactant
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

Reductive Amination Method A: A solution of 6-bromopyridine-2-carbaldehyde (3 g, 16.13 mmol) and morpholine (1.41 mL, 16.13 mmol) in 1,2-dichloroethane (22 mL) under argon was charged with sodium triacetoxyborohydride (4.79 g, 22.58 mmol) and allowed to stir for 14 hours. The reaction mixture was then diluted with ethyl acetate (100 mL), saturated aqueous sodium bicarbonate (60 mL), and saturated aqueous sodium carbonate (90 mL). The layers were separated and the organic layer was washed with saturated aqueous sodium bicarbonate (2×50 mL) and brine (2×50 mL), dried over sodium sulfate, filtered, and concentrated. The resulting material was purified by silica gel chromatography (30-100% ethyl acetate/hexanes) to afford the title compound as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.41 mL
Type
reactant
Reaction Step One
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

NaBH(OAc)3 (68.5 g, 0.323 mol) was added to a solution of 6-bromopicolinaldehyde 62 (40 g, 0.22 mol) and morpholine 63 (20.9 g, 0.24 mol) in 1,2-dichloroethane (500 mL). The mixture was stirred at room temperature for 16 h. Saturated NaHCO3 (500 mL) was added and the mixture was extracted with EtOAc, washed with brine, dried (Na2SO4) and concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with petroleum ether:ethyl acetate (10:1) to give 64 (38 g, 68% yield).
Quantity
68.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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